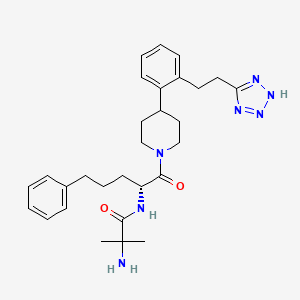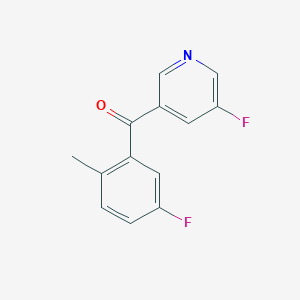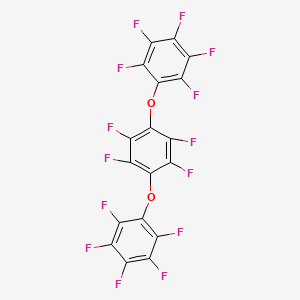
4-Bromo-2-(propan-2-yl)-1-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(propan-2-yl)-1-propoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a propoxy group and an isopropyl group
Métodos De Preparación
The synthesis of 4-Bromo-2-(propan-2-yl)-1-propoxybenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst. The reaction conditions typically include the use of bromine and a Lewis acid catalyst such as iron(III) bromide. The propoxy and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases .
Análisis De Reacciones Químicas
4-Bromo-2-(propan-2-yl)-1-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like sulfuric acid, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Bromo-2-(propan-2-yl)-1-propoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-(propan-2-yl)-1-propoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the substituents on the benzene ring play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling .
Comparación Con Compuestos Similares
4-Bromo-2-(propan-2-yl)-1-propoxybenzene can be compared with other similar compounds such as:
4-Bromo-2-(propan-2-yl)-1-methoxybenzene: This compound has a methoxy group instead of a propoxy group, which affects its chemical reactivity and biological activity.
4-Bromo-2-(propan-2-yl)-1-ethoxybenzene: The ethoxy group in this compound provides different steric and electronic effects compared to the propoxy group.
4-Bromo-2-(propan-2-yl)-1-butoxybenzene: The butoxy group introduces additional steric hindrance and hydrophobicity, influencing the compound’s properties and applications.
Propiedades
Fórmula molecular |
C12H17BrO |
|---|---|
Peso molecular |
257.17 g/mol |
Nombre IUPAC |
4-bromo-2-propan-2-yl-1-propoxybenzene |
InChI |
InChI=1S/C12H17BrO/c1-4-7-14-12-6-5-10(13)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3 |
Clave InChI |
SHFKGMYWFBSENX-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)Br)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)




![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)



![Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)




